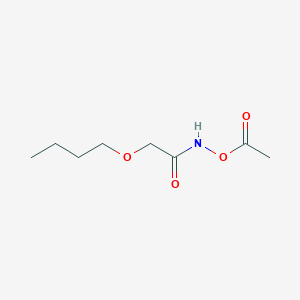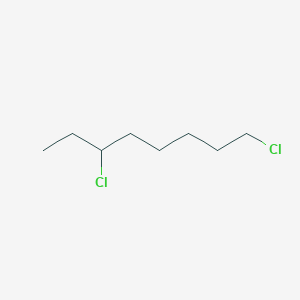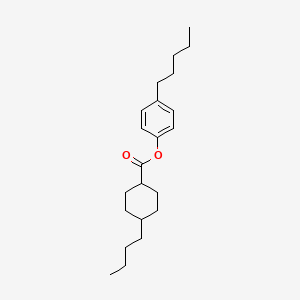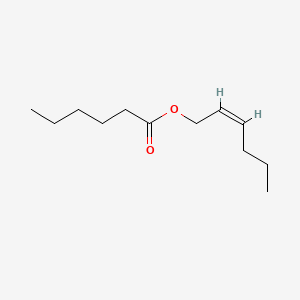
N-Acetoxy-2-butoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-2-butoxyacetamide is an organic compound that belongs to the class of acetoxy compounds These compounds are characterized by the presence of an acetoxy group, which is a functional group with the formula −OCOCH3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-butoxyacetamide typically involves the acetoxylation of 2-butoxyacetamide. One common method is the oxidative decarboxylation of aliphatic carboxylic acids, which entails the generation of a new C(sp3)–O bond. This reaction can be carried out using various oxidizing agents, such as lead(IV) acetate or through electrochemical methods .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as increased reaction throughput and improved space-time yield. The use of sustainable electrochemical protocols has also been explored to enhance the greenness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetoxy-2-butoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidative decarboxylation can yield acetoxy derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
N-Acetoxy-2-butoxyacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce acetoxy groups into molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Acetoxy-2-butoxyacetamide involves its interaction with molecular targets and pathways within cells. The acetoxy group can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Acetoxy-2-butoxyacetamide include other acetoxy derivatives, such as:
- 4-Acetoxy-2-azetidinone
- 3-Acetoxy-2-methylbenzamide
- 4-Acetoxy-N,N-dimethyltryptammonium
Uniqueness
This compound is unique due to its specific structure and the presence of both acetoxy and butoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[(2-butoxyacetyl)amino] acetate |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-12-6-8(11)9-13-7(2)10/h3-6H2,1-2H3,(H,9,11) |
Clave InChI |
AZNAOBHIIDEOOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(=O)NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)


![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)


![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)

